Cas no 215951-88-5 ((4-methylfuran-2-yl)boronic acid)
(4-methylfuran-2-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-methylfuran-2-yl)boronic acid
- AKOS006275031
- 215951-88-5
- EN300-233634
- AT33146
- SCHEMBL4452165
- (4-methylfuran-2-yl)boronicacid
- AB08042
- 4-METHYLFURAN-2-BORONIC ACID
- CS-34292
-
- MDL: MFCD01074556
- Inchi: 1S/C5H7BO3/c1-4-2-5(6(7)8)9-3-4/h2-3,7-8H,1H3
- InChI Key: ZVCQZLAIBXKVFQ-UHFFFAOYSA-N
- SMILES: O1C=C(C)C=C1B(O)O
Computed Properties
- Exact Mass: 126.0488242g/mol
- Monoisotopic Mass: 126.0488242g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 96.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.6Ų
(4-methylfuran-2-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM327774-1g |
(4-methylfuran-2-yl)boronic acid |
215951-88-5 | 95%+ | 1g |
$2812 | 2021-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M904968-50mg |
4-Methylfuran-2-boronic acid |
215951-88-5 | 95% | 50mg |
¥3,366.00 | 2022-01-12 | |
| Chemenu | CM327774-1g |
(4-methylfuran-2-yl)boronic acid |
215951-88-5 | 95%+ | 1g |
$2812 | 2023-03-07 | |
| Enamine | EN300-233634-1g |
(4-methylfuran-2-yl)boronic acid |
215951-88-5 | 1g |
$1286.0 | 2023-09-15 | ||
| Enamine | EN300-233634-5g |
(4-methylfuran-2-yl)boronic acid |
215951-88-5 | 5g |
$3728.0 | 2023-09-15 | ||
| Enamine | EN300-233634-10g |
(4-methylfuran-2-yl)boronic acid |
215951-88-5 | 10g |
$5528.0 | 2023-09-15 | ||
| Enamine | EN300-233634-0.05g |
(4-methylfuran-2-yl)boronic acid |
215951-88-5 | 95% | 0.05g |
$1080.0 | 2024-06-19 | |
| Enamine | EN300-233634-0.1g |
(4-methylfuran-2-yl)boronic acid |
215951-88-5 | 95% | 0.1g |
$1131.0 | 2024-06-19 | |
| Enamine | EN300-233634-0.25g |
(4-methylfuran-2-yl)boronic acid |
215951-88-5 | 95% | 0.25g |
$1183.0 | 2024-06-19 | |
| Enamine | EN300-233634-0.5g |
(4-methylfuran-2-yl)boronic acid |
215951-88-5 | 95% | 0.5g |
$1234.0 | 2024-06-19 |
(4-methylfuran-2-yl)boronic acid Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on (4-methylfuran-2-yl)boronic acid
Introduction to (4-methylfuran-2-yl)boronic Acid (CAS No. 215951-88-5)
(4-methylfuran-2-yl)boronic acid is a significant compound in the field of organic synthesis and pharmaceutical research, characterized by its unique molecular structure and versatile reactivity. This compound, identified by the CAS number 215951-88-5, has garnered considerable attention due to its applications in Suzuki-Miyaura cross-coupling reactions and its potential role in the development of novel therapeutic agents.
The molecular structure of (4-methylfuran-2-yl)boronic acid consists of a furan ring substituted with a methyl group at the 4-position and a boronic acid functional group at the 2-position. This configuration imparts unique electronic and steric properties to the molecule, making it an invaluable intermediate in synthetic chemistry. The boronic acid moiety is particularly noteworthy, as it serves as a key component in transition-metal-catalyzed coupling reactions, which are fundamental to modern drug discovery processes.
In recent years, there has been a surge in research focused on boronic acids due to their ability to participate in palladium-catalyzed cross-coupling reactions. These reactions are widely employed in the synthesis of complex organic molecules, including pharmaceuticals. The (4-methylfuran-2-yl)boronic acid derivative has been extensively studied for its role in constructing biaryl structures, which are prevalent in many bioactive compounds. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which are crucial for treating various diseases, including cancer.
One of the most compelling aspects of (4-methylfuran-2-yl)boronic acid is its high reactivity in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of new carbon-carbon bonds between boronic acids and aryl or vinyl halides, providing a powerful tool for constructing diverse molecular architectures. Recent advancements in this area have led to the development of more efficient catalysts and ligands, further enhancing the applicability of this compound in synthetic protocols. Researchers have also explored the use of (4-methylfuran-2-yl)boronic acid in flow chemistry systems, which offer improved scalability and control over reaction conditions.
The pharmaceutical industry has been particularly interested in (4-methylfuran-2-yl)boronic acid due to its potential as a building block for drug candidates. Several studies have highlighted its role in the synthesis of small molecule inhibitors targeting specific biological pathways. For example, derivatives of this compound have been investigated for their activity against enzymes involved in inflammation and pain signaling. Additionally, there is growing evidence suggesting that modifications to the furan ring can influence the pharmacokinetic properties of boronic acid-based drugs, making this compound a valuable scaffold for drug design.
From an academic perspective, (4-methylfuran-2-yl)boronic acid has been instrumental in advancing our understanding of boron chemistry. Its unique reactivity and structural features have provided insights into the mechanisms of cross-coupling reactions, paving the way for new synthetic methodologies. Moreover, computational studies have been employed to predict and rationalize reaction outcomes, further solidifying the importance of this compound in chemical research.
The synthesis of (4-methylfuran-2-yl)boronic acid typically involves selective functionalization of methylfuran precursors using organoboron reagents. Recent reports have demonstrated innovative synthetic routes that improve yield and purity, making this compound more accessible for industrial applications. These advancements underscore the growing importance of boronic acids as versatile intermediates in modern chemistry.
In conclusion, (4-methylfuran-2-yl)boronic acid (CAS No. 215951-88-5) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical development. Its role in cross-coupling reactions and potential as a drug intermediate make it a cornerstone of contemporary chemical research. As our understanding of its properties continues to evolve, so too will its applications across various scientific disciplines.
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